molecular formula C17H23NO B091609 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- CAS No. 19343-22-7

1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-

Cat. No. B091609
CAS RN: 19343-22-7
M. Wt: 257.37 g/mol
InChI Key: WHZVFNNTTPVXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-, also known as NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. NAP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.

Mechanism Of Action

The mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is not fully understood, but it is believed to act on a variety of targets in the body. 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to modulate the activity of a variety of enzymes and ion channels.

Biochemical And Physiological Effects

1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have a variety of biochemical and physiological effects. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is its relative ease of synthesis and availability. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been extensively studied and its effects are well characterized. However, one limitation of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is that it may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target.

Future Directions

There are many potential future directions for research on 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. For example, further studies could be carried out to elucidate the exact mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. Additionally, studies could be conducted to investigate the potential therapeutic applications of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in a variety of disease states. Finally, research could be carried out to develop more potent and selective 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- analogs that may have even greater therapeutic potential.

Synthesis Methods

1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- can be synthesized using a variety of methods, including the reduction of 1-nitro-2-naphthol with sodium borohydride and the reaction of 2-naphthol with isopropylamine and formaldehyde. The synthesis of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been the subject of extensive scientific research due to its potential applications in a variety of fields. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

CAS RN

19343-22-7

Product Name

1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-naphthalen-1-yl-1-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H23NO/c1-13(2)18-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3

InChI Key

WHZVFNNTTPVXIX-UHFFFAOYSA-N

SMILES

CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O

synonyms

α-[(Isopropylamino)methyl]-1-naphthalene-1-propanol

Origin of Product

United States

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